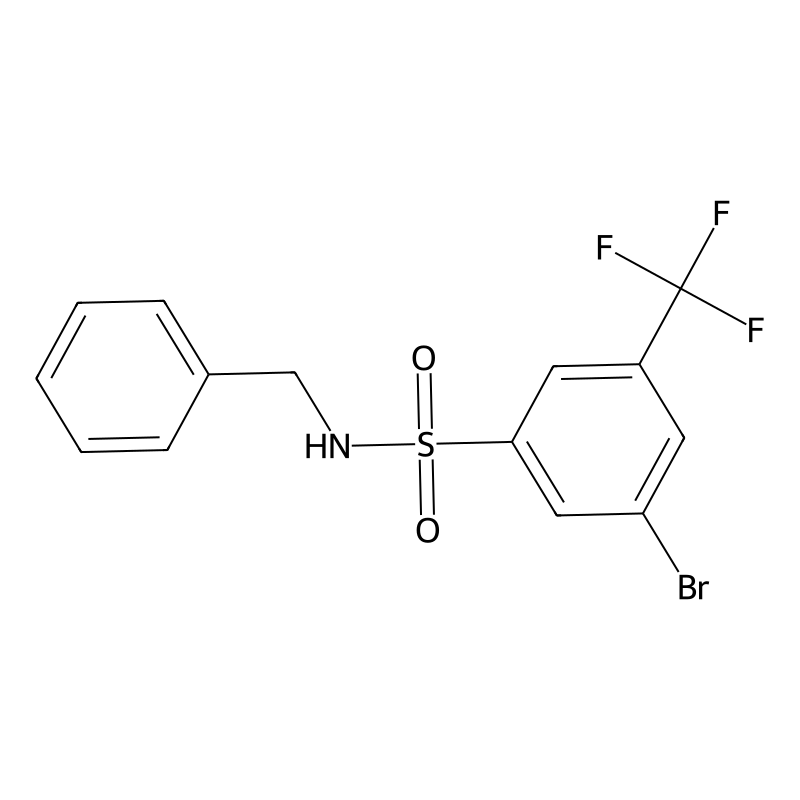

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Antibacterial Research

Scientific Field: Medicinal Chemistry

Summary of Application: This compound is used in the synthesis of pyrazole derivatives, which have shown potential as growth inhibitors of drug-resistant bacteria.

Methods of Application: The article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives.

Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL.

Application in Agrochemical and Pharmaceutical Research

Scientific Field: Organic Chemistry

Summary of Application: The trifluoromethoxy group, which can be derived from N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide, is becoming increasingly important in agrochemical research and pharmaceutical chemistry.

Methods of Application: The trifluoromethoxy group is incorporated into small molecules in life science-oriented research.

Application in Energy Storage

Scientific Field: Material Science

Summary of Application: A 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized.

Methods of Application: The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides.

Results: This led to improved capacity and cyclic stability of Li–S batteries.

Application in Structural Chemistry

Scientific Field: Structural Chemistry

Summary of Application: The compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, which is similar to N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide, is synthesized by the amidation reaction.

Methods of Application: The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies.

Application in Antimalarial Research

Summary of Application: N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is used in the synthesis of new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes.

Methods of Application: The compound is synthesized and its structure is confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies.

Results: The synthesized compounds are potential antimalarial drug candidates.

Application in Anticancer Research

Summary of Application: Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine.

Methods of Application: The compound is synthesized by the amidation reaction.

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is a compound characterized by its unique molecular structure, which includes a benzene ring substituted with a bromine atom and a trifluoromethyl group. The chemical formula for this compound is , and it has a molecular weight of approximately 394.207 g/mol. The compound is notable for its sulfonamide functional group, which contributes to its chemical reactivity and potential biological activity .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.

- Condensation Reactions: The sulfonamide group can engage in condensation reactions with amines or alcohols under suitable conditions .

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide exhibits significant biological activity, particularly in medicinal chemistry. Compounds with similar structures have been studied for their potential as:

- Antimicrobial Agents: Due to the sulfonamide moiety, which is known for its antibacterial properties.

- Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibitors: The compound may act as an inhibitor for specific enzymes involved in disease pathways .

The synthesis of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide can be achieved through several methods:

- Bromination: Starting from N-benzyl-5-(trifluoromethyl)benzenesulfonamide, bromination can be performed using bromine or a brominating agent under controlled conditions.

- Sulfonation: The introduction of the sulfonamide group can be achieved through reaction with sulfonyl chlorides in the presence of a base.

- Combining Intermediates: A multi-step synthesis involving the preparation of intermediates followed by coupling reactions can also yield the desired compound .

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide has various applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or cancer.

- Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry studies.

- Material Science: Potentially utilized in creating novel materials with specific electronic properties due to its unique functional groups .

Interaction studies involving N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For example:

- Enzyme Binding Studies: Investigating how the compound interacts with specific enzymes can reveal its inhibitory potential.

- Receptor

Several compounds share structural similarities with N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide | 1330750-34-9 | 0.93 | Cyclopropyl substituent |

| 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | 1020252-99-6 | 0.93 | Ethyl substituent |

| 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide | 1020253-00-2 | 0.92 | Propyl substituent |

| 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | 1020253-05-7 | 0.89 | Butyl substituent |

These compounds differ primarily in their alkyl substituents, which can significantly affect their biological activity and chemical properties. The presence of the trifluoromethyl group is a common feature that enhances lipophilicity and may influence pharmacokinetics across these compounds .